

Technical Guide: 5-(2,5-Dibromophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(2,5-Dibromophenyl)thiazol-2-amine

Cat. No.: B14768940

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CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent Synthesis Intermediate[1]

Part 1: Executive Technical Summary[1]

5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic building block belonging to the 2-aminothiazole class—a "privileged structure" in medicinal chemistry known for its high affinity to kinase ATP-binding pockets and GPCRs.[1]

Distinct from generic thiazoles, this specific CAS features a 2,5-dibromophenyl moiety attached at the thiazole C5 position.[1] This substitution pattern provides three orthogonal handles for chemical modification, making it an ideal "linchpin" for Fragment-Based Drug Discovery (FBDD):

- C2-Amine: A nucleophilic handle for amide/urea formation (solubility/selectivity tuning).[1]
- Phenyl C5-Bromine (Meta): Sterically accessible for initial cross-coupling.[1]

- Phenyl C2-Bromine (Ortho): Sterically hindered, allowing for late-stage, regioselective functionalization.[\[1\]](#)

This guide details the synthesis, reactivity logic, and handling of this compound for researchers in oncology (kinase inhibitors) and antimicrobial discovery.[\[1\]](#)

Part 2: Physicochemical Profile[\[1\]](#)

Property	Data	Note
Molecular Formula	C ₉ H ₆ Br ₂ N ₂ S	
Molecular Weight	333.03 g/mol	Heavy atom count supports fragment-based screening. [1]
Appearance	Off-white to pale yellow solid	Typical of halogenated aminothiazoles. [1]
Solubility	DMSO, DMF (High); Methanol (Moderate); Water (Low)	Requires polar aprotic solvents for reactions. [1]
pKa (Conjugate Acid)	~5.3 (Thiazole N)	The 2-amino group is weakly basic; electron-withdrawing bromines reduce basicity further.
LogP (Predicted)	-3.2 - 3.5	Lipophilic; requires solubilizing groups for biological assays. [1]

Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to CAS 2290423-09-3 is the Hantzsch Thiazole Synthesis, condensing a halogenated acetophenone with thiourea.[\[1\]](#)

Reaction Logic

The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the

-carbon of the bromoketone, followed by cyclization and dehydration.[\[1\]](#)

Step-by-Step Methodology

Reagents:

- Precursor A: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one (1.0 eq)[1]
- Precursor B: Thiourea (1.1 eq)[1]
- Solvent: Ethanol or Ethanol/Water (1:1 v/v)[1]
- Base: Sodium Acetate (optional, to scavenge HBr)[1]

Protocol:

- Dissolution: Dissolve 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one in absolute ethanol (0.5 M concentration).
- Addition: Add thiourea (1.1 eq) in a single portion.
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The formation of the thiazole ring is thermodynamically driven.[1]
- Workup:
 - Cool reaction to room temperature.[1]
 - Neutralize with saturated NaHCO₃ solution (pH ~8).[1] The free base amine will precipitate.[1]
 - Filter the solid and wash with cold water.[1]
- Purification: Recrystallize from hot ethanol/DMF mixture to remove trace sulfur byproducts.

Synthesis Workflow Diagram



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Figure 1: The Hantzsch synthesis pathway for constructing the aminothiazole core from alpha-bromoketones.

Part 4: Advanced Functionalization & Regioselectivity[1]

The primary value of CAS 2290423-09-3 lies in its regioselective reactivity.[1] The molecule possesses three distinct reaction sites that can be engaged sequentially.[1]

The Regioselectivity Hierarchy

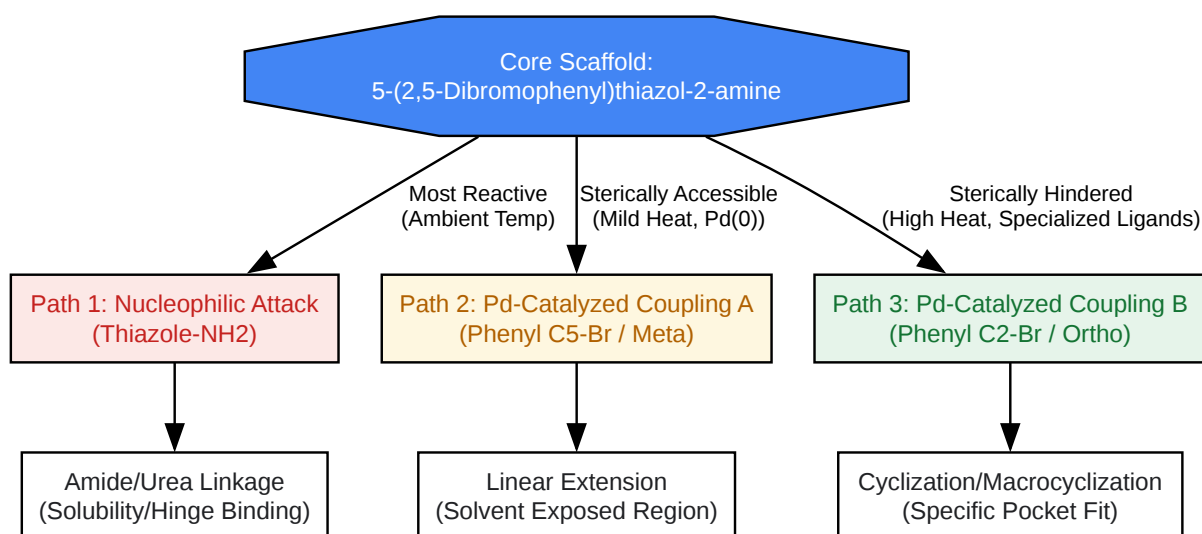
- Site A (Thiazole-NH₂): Most reactive nucleophile.[1] Must be protected (e.g., Boc, Acetyl) or reacted first (e.g., amide coupling) to prevent catalyst poisoning during Pd-coupling.[1]
- Site B (Phenyl-Br at C5 - Meta): This bromine is sterically exposed.[1] In a Suzuki-Miyaura coupling, this site reacts first.
- Site C (Phenyl-Br at C2 - Ortho): This bromine is sterically crowded by the thiazole ring. It requires forcing conditions (higher temp, S-Phos/X-Phos ligands) to react, enabling orthogonal functionalization.[1]

Strategic Workflow: Divergent Synthesis

Scenario: Creating a Kinase Inhibitor Library.

- Step 1 (Amine Capping): React the 2-amine with an acyl chloride to form an amide (Hinge Binder).[1]
- Step 2 (First Coupling): Perform Suzuki coupling at 60°C with Boronic Acid A.[1] The C5-Br reacts selectively.[1]
- Step 3 (Second Coupling): Perform Suzuki coupling at 100°C+ with Boronic Acid B and a bulky ligand (e.g., Buchwald ligands).[1] The C2-Br reacts.

Reactivity Logic Diagram



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Figure 2: Orthogonal reactivity map showing the sequential functionalization logic for the dibromo-aminothiazole scaffold.

Part 5: Safety & Handling (E-E-A-T)[1]

While specific toxicological data for this CAS is limited, it should be handled according to the protocols for halogenated aminothiazoles.[1]

- Hazard Identification:
 - Skin/Eye Irritant: The free amine is basic and likely irritating to mucous membranes.[1]
 - Sensitizer: Aminothiazoles can cause allergic skin reactions (contact dermatitis).[1]
- Storage:
 - Store at 2–8°C under inert gas (Argon/Nitrogen).
 - Protect from light (halogenated aromatics can undergo slow photodehalogenation).[1]
- Disposal:

- Do not dispose of in aqueous waste.[1] Collect in halogenated organic solvent waste containers.

Part 6: References

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